trans-3'-Hydroxycotinin-O-glucuronid
Übersicht
Beschreibung
Fluconazol-d4 ist eine deuterierte Form von Fluconazol, einem Antimykotikum, das zur Behandlung einer Vielzahl von Pilzinfektionen eingesetzt wird. Die Deuteriumatome in Fluconazol-d4 ersetzen die Wasserstoffatome, was in pharmakokinetischen Studien hilfreich sein kann, um das Verhalten des Arzneimittels im Körper zu verfolgen. Fluconazol selbst ist ein Triazol-Antimykotikum, das die Synthese von Ergosterol hemmt, einem essentiellen Bestandteil der Pilzzellmembranen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Fluconazol-d4 kann durch einen mehrstufigen Prozess synthetisiert werden, der von 2-Chlor-2’,4’-difluor-acetophenon ausgeht. Die Synthese umfasst folgende Schritte:
Grignard-Reaktion: Die Zugabe eines Aryl-Grignard-Reagenzes zu 2-Chlor-2’,4’-difluor-acetophenon.
Epoxidierung: Der resultierende Zwischenstoff wird mit einem geeigneten Oxidationsmittel epoxidiert.
Epoxidöffnung: Das Epoxid wird dann mit 1,2,4-Triazol geöffnet, um Fluconazol zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Synthese von Fluconazol-d4 ähnlichen Schritten, ist aber für die großtechnische Produktion optimiert. Kontinuierliche Fließsynthesemethoden werden häufig eingesetzt, um die Effizienz und Ausbeute zu steigern. Dies beinhaltet die Verwendung eines Zwei-Reaktor-, Drei-Schritte-Prozesses ohne Zwischenreinigung .
Wissenschaftliche Forschungsanwendungen
Fluconazol-d4 wird in der wissenschaftlichen Forschung aufgrund seiner Stabilität und Rückverfolgbarkeit häufig eingesetzt. Einige seiner Anwendungen umfassen:
Pharmakokinetische Studien: Wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Fluconazol im Körper zu verfolgen.
Arzneimittelwechselwirkungsstudien: Hilft beim Verständnis, wie Fluconazol mit anderen Medikamenten interagiert.
Biologische Forschung: Wird verwendet, um die Auswirkungen von Fluconazol auf Pilzzellen und seinen Wirkmechanismus zu untersuchen.
Wirkmechanismus
Fluconazol-d4 hemmt wie Fluconazol das Pilzenzym Cytochrom P450-Lanosterol-14-α-Demethylase. Dieses Enzym ist entscheidend für die Umwandlung von Lanosterol in Ergosterol, einem wichtigen Bestandteil der Pilzzellmembran. Durch die Hemmung dieses Enzyms stört Fluconazol-d4 die Synthese von Ergosterol, was zu einer erhöhten Membranpermeabilität und letztendlich zum Tod der Pilzzelle führt .
Wirkmechanismus
Target of Action
The primary targets of Trans-3’-Hydroxycotinine-O-glucuronide are the UDP-glucuronosyltransferase (UGT) enzymes , specifically UGT2B7, UGT1A9, UGT2B15, UGT2B4, and UGT1A4 . These enzymes play a crucial role in the glucuronidation process, which is a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .
Mode of Action
Trans-3’-Hydroxycotinine-O-glucuronide is produced when human liver microsomes are incubated with UDP-glucuronic acid . The formation of N-glucuronide exceeds the formation of O-glucuronide in most human liver microsomes .
Biochemical Pathways
The glucuronidation of Trans-3’-Hydroxycotinine is a key part of the nicotine metabolism pathway. This process is catalyzed by the UGT enzymes, which transfer glucuronic acid to the Trans-3’-Hydroxycotinine molecule . This reaction results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .
Pharmacokinetics
The pharmacokinetics of Trans-3’-Hydroxycotinine-O-glucuronide are influenced by the activity of the UGT enzymes. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by these enzymes. For instance, UGT2B7 exhibits the highest Trans-3’-Hydroxycotinine-O-glucuronosyltransferase activity, followed by UGT1A9, UGT2B15, and UGT2B4 . These enzymes impact the bioavailability of the compound by influencing its metabolism and excretion rates.
Result of Action
The result of the action of Trans-3’-Hydroxycotinine-O-glucuronide is the formation of glucuronides, which are major metabolites of nicotine . These glucuronides are mainly excreted in the urine of smokers . The ratio of Trans-3’-Hydroxycotinine to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .
Action Environment
The action, efficacy, and stability of Trans-3’-Hydroxycotinine-O-glucuronide can be influenced by various environmental factors. For instance, the presence of other substrates of the UGT enzymes, such as imipramine, androstanediol, and propofol, can inhibit the glucuronidation of Trans-3’-Hydroxycotinine . Additionally, genetic polymorphisms in the UGT enzymes can also impact the glucuronidation activities against Trans-3’-Hydroxycotinine .
Biochemische Analyse
Biochemical Properties
Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .
Cellular Effects
The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .
Molecular Mechanism
Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluconazole-d4 can be synthesized through a multi-step process starting from 2-chloro-2’,4’-difluoroacetophenone. The synthesis involves the following steps:
Grignard Reaction: The addition of an aryl Grignard reagent to 2-chloro-2’,4’-difluoroacetophenone.
Epoxidation: The resulting intermediate undergoes epoxidation using a suitable oxidizing agent.
Epoxide Opening: The epoxide is then opened with 1,2,4-triazole to form fluconazole.
Industrial Production Methods
In industrial settings, the synthesis of fluconazole-d4 follows similar steps but is optimized for large-scale production. Continuous flow synthesis methods are often employed to increase efficiency and yield. This involves using a two-reactor, three-step process with no intermediate purification .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fluconazol-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Fluconazol-d4 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen oder anderen Nucleophilen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide werden üblicherweise für Oxidationsreaktionen verwendet.
Nucleophile: Halogenide oder andere Nucleophile können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Fluconazol-Derivate, die unterschiedliche antimykotische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Fluconazol-d4 gehört zur Triazol-Familie von Antimykotika, zu der auch Verbindungen wie Itraconazol, Voriconazol und Posaconazol gehören. Im Vergleich zu diesen Verbindungen weist Fluconazol-d4 folgende einzigartige Eigenschaften auf:
Deuterium-Markierung: Das Vorhandensein von Deuteriumatomen macht es besonders nützlich für pharmakokinetische Studien.
Spektrum der Aktivität: Fluconazol-d4 hat ein breites Wirkungsspektrum gegen verschiedene Pilzarten, obwohl es gegen bestimmte resistente Stämme möglicherweise weniger wirksam ist.
Ähnliche Verbindungen
Itraconazol: Ein weiteres Triazol-Antimykotikum mit einem breiteren Wirkungsspektrum.
Voriconazol: Bekannt für seine Wirksamkeit gegen Aspergillus-Arten.
Posaconazol: Wirksam gegen eine Vielzahl von Pilzinfektionen, einschließlich solcher, die gegen andere Azole resistent sind.
Biologische Aktivität
trans-3'-Hydroxycotinine-O-glucuronide (3HC-Gluc) is a significant metabolite of nicotine, primarily formed through the glucuronidation process in the human liver. This article explores the biological activity of 3HC-Gluc, focusing on its metabolism, pharmacokinetics, and interactions with various enzymes and transporters.
Overview of trans-3'-Hydroxycotinine
trans-3'-Hydroxycotinine (3HC) is a major metabolite of nicotine, predominantly excreted as its O-glucuronide form in the urine of smokers. The glucuronidation process involves the conjugation of 3HC with glucuronic acid, facilitated by various UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9. The formation of 3HC-Gluc is crucial for the detoxification and elimination of nicotine from the body.
Metabolic Pathways
The metabolism of 3HC involves both O-glucuronidation and N-glucuronidation. Research indicates that:
- O-glucuronidation : This pathway is primarily catalyzed by UGT2B7 and UGT1A9. Kinetic studies have shown that the Michaelis-Menten constant () for O-glucuronidation varies among individuals, with values reported around 10 mM for human liver microsomes .
- N-glucuronidation : Although N-glucuronide formation exceeds that of O-glucuronide in vitro, it has not been detected in human urine. This pathway is mainly mediated by UGT1A4 and is inhibited by substrates like imipramine .
Kinetic Studies
The kinetic parameters for the formation of 3HC-Gluc have been extensively studied:
Enzyme | (mM) | (pmol/min/mg) |
---|---|---|
UGT2B7 | 10.0 ± 0.8 | 85.8 ± 3.8 |
UGT1A9 | 1.6 ± 0.1 | 0.69 ± 0.02 |
UGT2B15 | Not specified | Not specified |
These values highlight the efficiency and capacity of different UGTs in metabolizing 3HC to its glucuronide form .
Pharmacokinetics
A clinical study involving healthy smokers examined the pharmacokinetics of 3HC and its glucuronide form after intravenous infusion. Key findings included:
- Elimination Half-life : The elimination half-life of plasma 3HC was approximately 2 hours, while for 3HC-Gluc, it was longer due to its conjugated nature.
- Urinary Excretion : Approximately 29% of the administered dose was recovered as 3HC-Gluc in urine, indicating significant renal clearance .
Transport Mechanisms
The transport of glucuronides, including 3HC-Gluc, across cellular membranes is facilitated by various transport proteins. Notably:
- MRP3 Transporter : Studies have shown that MRP3 (multidrug resistance-associated protein 3) plays a role in the hepatic excretion of nicotine and cotinine glucuronides, with a value estimated at around 895 µmol/L for OH-cotinine glucuronide .
- Other Transporters : No significant transport activity was observed for nicotine or cotinine glucuronides across several tested transporters at varying concentrations.
Genetic Variability
Genetic polymorphisms in UGT genes significantly affect the metabolism of trans-3'-hydroxycotinine:
- Individuals with different genotypes exhibit varying levels of enzyme activity, which can lead to differences in drug metabolism and susceptibility to nicotine dependence .
Case Studies
Several case studies have explored the impact of smoking cessation on the levels of trans-3'-hydroxycotinine and its glucuronide:
- Smoker Cohorts : In a cohort study involving smokers who ceased smoking, plasma levels of both nicotine and its metabolites were monitored over time, revealing a gradual decline in levels post-cessation.
- Genotype Correlation : Another study correlated UGT polymorphisms with metabolic rates, demonstrating that individuals with certain genetic variants had significantly reduced glucuronidation activity compared to wild-type individuals .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNNKZUGHYSCT-MGKNELHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157860 | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132929-88-5 | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-3'-Hydroxycotinine-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?
A: Understanding the formation of trans-3'-hydroxycotinine-O-glucuronide is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for trans-3'-hydroxycotinine-O-glucuronide formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.
Q2: Can you elaborate on the analytical techniques used to study trans-3'-hydroxycotinine-O-glucuronide in urine samples?
A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including trans-3'-hydroxycotinine-O-glucuronide, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of trans-3'-hydroxycotinine-O-glucuronide in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.